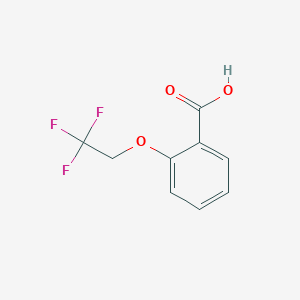

2-(2,2,2-Trifluoroethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVXZKNHBRXZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2,2,2-Trifluoroethoxy)benzoic Acid

Introduction: The Significance of a Fluorinated Moiety

2-(2,2,2-Trifluoroethoxy)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The incorporation of the trifluoroethoxy group (-OCH₂CF₃) imparts unique properties to the parent benzoic acid structure. The high electronegativity of the fluorine atoms can significantly alter the acidity of the carboxylic acid, influence intermolecular interactions, and enhance metabolic stability and lipophilicity in drug candidates. This makes it a valuable intermediate for researchers in medicinal chemistry and materials science. For instance, it serves as a crucial precursor in the synthesis of certain anti-arrhythmic drugs.[1] This guide provides a detailed examination of the prevalent synthetic strategies, offering insights into the mechanistic underpinnings and practical considerations for its successful laboratory preparation.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. Two primary approaches dominate the literature: a modified Williamson ether synthesis and an Ullmann condensation. The choice between these methods often depends on the starting materials, desired scale, and available laboratory resources.

| Parameter | Modified Williamson Ether Synthesis | Ullmann Condensation |

| Starting Materials | An activated aryl halide (e.g., 2-fluorobenzoic acid ester) and 2,2,2-trifluoroethanol. | A halobenzoic acid (e.g., 2-chlorobenzoic acid) and 2,2,2-trifluoroethanol. |

| Key Reagents | A strong, non-nucleophilic base (e.g., potassium tert-butoxide). | A copper catalyst (e.g., CuI, CuBr) and a strong base.[2][3] |

| Typical Solvents | Aprotic polar solvents (e.g., THF, DMF).[2][4] | High-boiling polar solvents (e.g., DMF, NMP).[2][5] |

| Reaction Temperature | Typically ranges from 0°C to reflux.[2][4] | Generally requires elevated temperatures (often >100°C).[2][5] |

| Advantages | Often proceeds under milder conditions and avoids the use of heavy metal catalysts. | Broader substrate scope, including less activated aryl halides. |

| Disadvantages | Requires a more activated aryl halide. | Requires a copper catalyst, which can complicate purification, and higher reaction temperatures.[5] |

Protocol I: Modified Williamson Ether Synthesis Approach

This pathway involves the formation of a trifluoroethoxide anion, which then acts as a nucleophile to displace a halide from an activated aromatic ring. The use of an ester of the benzoic acid is crucial to prevent the acidic proton of the carboxylic acid from interfering with the strong base.

Reaction Workflow

Caption: Workflow for the Modified Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)benzoate [4]

-

To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq) in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, add potassium tert-butoxide (1.0 eq) portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the potassium trifluoroethoxide.

-

Slowly add a solution of ethyl 2-fluorobenzoate (1.0 eq) in dry THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2,2,2-trifluoroethoxy)benzoate. This intermediate can often be used in the next step without further purification.

Step 2: Saponification to this compound [4]

-

Dissolve the crude ethyl 2-(2,2,2-trifluoroethoxy)benzoate (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After cooling to room temperature, remove the 1,4-dioxane under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with cold 2 M hydrochloric acid, which will precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a colorless solid.[4]

Protocol II: Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol with an aryl halide.[5] This method is particularly useful when the aryl halide is less activated, such as a chloro or bromo derivative.

Reaction Mechanism Overview

Caption: Simplified schematic of the Ullmann Condensation for ether synthesis.

Detailed Experimental Protocol[2]

-

To a solution of 2,2,2-trifluoroethanol (1.6 eq) in N,N-dimethylformamide (DMF), add sodium tert-butoxide (0.92 eq) at 0°C.

-

Stir the solution at room temperature for 1 hour.

-

Add 2-chlorobenzoic acid (1.0 eq) followed by cupric bromide (0.08 eq).

-

Heat the reaction mixture to 120°C and maintain for 5 hours.

-

Cool the mixture to 10°C and quench with water.

-

Acidify the solution with 20% hydrochloric acid.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the pure product.

Purification and Characterization

Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for obtaining high-purity this compound.[3][4]

Characterization Techniques:

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point is typically in the range of 83-86°C.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure. Key signals include the quartet for the -CH₂- group in the ¹H NMR spectrum due to coupling with the adjacent -CF₃ group.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C-F and C-O-C stretches, should be present.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

Safety Considerations

-

2,2,2-Trifluoroethanol: Is a volatile and toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Potassium tert-butoxide and Sodium tert-butoxide: Are strong bases and are corrosive and moisture-sensitive. Handle in an inert atmosphere and avoid contact with skin.

-

Strong Acids and Bases: Handle with care, wearing appropriate PPE.

-

Organic Solvents: THF, DMF, and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of this compound can be reliably achieved through either a modified Williamson ether synthesis or an Ullmann condensation. The choice of method will be dictated by the availability and reactivity of the starting aryl halide. The Williamson approach is often preferred for its milder conditions and avoidance of heavy metals when a suitable activated starting material like ethyl 2-fluorobenzoate is available. The Ullmann condensation provides a robust alternative for less reactive aryl halides. Careful execution of the experimental procedures and rigorous purification are paramount to obtaining a high-quality final product for downstream applications in research and development.

References

- 1. apicule.com [apicule.com]

- 2. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]

- 3. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,2,2-Trifluoroethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2,2-Trifluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique structural features, particularly the presence of the trifluoroethoxy group at the ortho position to the carboxylic acid, impart distinct physicochemical properties that influence its reactivity, bioavailability, and potential applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and validated predictive models. Understanding these properties is crucial for its effective utilization in research and development, particularly in the design of novel pharmaceuticals and advanced materials.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₃ | PubChem[1] |

| Molecular Weight | 220.15 g/mol | PubChem[1] |

| Melting Point | 83-85 °C | MDPI[2] |

| Boiling Point (Predicted) | 283.5 ± 35.0 °C | |

| pKa (Predicted) | 2.85 ± 0.10 | |

| XLogP3 | 2.7 | PubChem[1] |

| Aqueous Solubility (Predicted) | 1.45 g/L | |

| Appearance | Colorless crystals | MDPI[2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, followed by hydrolysis. A detailed, field-proven protocol is outlined below.

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of Ethyl 2-(2,2,2-Trifluoroethoxy)benzoate

-

To a stirred solution of 2,2,2-trifluoroethanol (6.02 g, 60.2 mmol) in dry tetrahydrofuran (THF, 150 mL) at 0 °C, add potassium tert-butoxide (6.77 g, 60.3 mmol).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of ethyl 2-fluorobenzoate (5.05 g, 30.0 mmol) in dry THF (20 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

To drive the reaction to completion, add additional 2,2,2-trifluoroethanol (3.02 g, 30.2 mmol) and potassium tert-butoxide (3.44 g, 30.7 mmol).

-

Continue stirring at room temperature for a further 16 hours.

-

Concentrate the reaction mixture in vacuo.

-

Partition the residue between water (100 mL) and diethyl ether (100 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield ethyl 2-(2,2,2-trifluoroethoxy)benzoate as a colorless solid.

Step 2: Hydrolysis to this compound

-

To a stirred solution of ethyl 2-(2,2,2-trifluoroethoxy)benzoate (9.21 g, 37.1 mmol) in 1,4-dioxane (90 mL), add a solution of sodium hydroxide (2.23 g, 55.8 mmol) in water (40 mL).

-

Heat the reaction mixture under reflux for 2 hours.

-

After cooling to room temperature, concentrate the mixture in vacuo.

-

Dissolve the residue in water (150 mL) and wash with diethyl ether (50 mL) to remove any unreacted ester.

-

Acidify the aqueous layer to pH 1 by the addition of 2 M HCl.

-

Extract the acidified aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Recrystallize the resulting solid from an ethyl acetate/hexane mixture to afford this compound as colorless crystals.[2]

Causality Behind Experimental Choices

-

Choice of Base and Solvent: Potassium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the weakly acidic 2,2,2-trifluoroethanol to form the potassium trifluoroethoxide nucleophile. THF is an appropriate aprotic polar solvent that dissolves the reactants and facilitates the SNAr reaction.

-

Two-Step Procedure: The synthesis is performed in two distinct steps to ensure high purity of the final product. The intermediate ester is isolated before hydrolysis to remove any byproducts from the initial substitution reaction.

-

Hydrolysis Conditions: The use of sodium hydroxide in a water/dioxane mixture ensures efficient saponification of the ester to the corresponding carboxylate salt. Subsequent acidification with a strong acid like HCl protonates the carboxylate to yield the desired carboxylic acid.

-

Purification: Recrystallization is a crucial final step to obtain a highly pure product, which is essential for accurate characterization of its physicochemical properties and for its use in sensitive applications like drug development.

Determination of Physicochemical Properties

Melting Point

The melting point of a crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. It is a fundamental property used to identify a compound and assess its purity. The experimental determination of the melting point of this compound at 83-85 °C was likely performed using a standard melting point apparatus, where a small sample of the purified crystals is heated at a controlled rate.[2] The narrow range indicates a high degree of purity.

Acidity (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the pKa is influenced by the electron-withdrawing nature of the trifluoroethoxy group. The fluorine atoms are highly electronegative, pulling electron density away from the aromatic ring and the carboxylic acid group through the inductive effect. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule (i.e., lowering its pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).

Due to the lack of readily available experimental data, the pKa of this compound is predicted using computational methods. Advanced software such as ACD/pKa and ChemAxon utilize algorithms based on extensive databases of experimental pKa values and quantitative structure-property relationships (QSPR) to provide reliable predictions.[3][4]

References

An In-Depth Technical Guide to 2-(2,2,2-Trifluoroethoxy)benzoic Acid (CAS No. 35480-46-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. 2-(2,2,2-Trifluoroethoxy)benzoic acid, a key building block in organic synthesis, embodies the strategic application of these principles. The trifluoroethoxy group (-OCH₂CF₃) serves as a lipophilic hydrogen bond donor and can significantly enhance the pharmacokinetic profile of a molecule. This guide provides a comprehensive overview of this compound, its synthesis, properties, and applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties and Identification

| Property | Value | Source |

| CAS Number | 35480-46-7 | PubChem[1] |

| Molecular Formula | C₉H₇F₃O₃ | PubChem[1] |

| Molecular Weight | 220.15 g/mol | Pharmaffiliates[2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Benzoic acid, 2-(2,2,2-trifluoroethoxy)- | Pharmaffiliates[2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a testament to the principles of nucleophilic aromatic substitution. A common and effective method involves the reaction of a suitable 2-halobenzoic acid derivative with 2,2,2-trifluoroethanol in the presence of a strong base.

A detailed synthetic protocol is adapted from the work of Banitt et al. in their seminal papers on antiarrhythmic agents.[4][5] The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nature of the carboxylic acid group activates the aromatic ring towards nucleophilic attack by the trifluoroethoxide anion. The choice of a copper catalyst is often crucial in facilitating the displacement of the halide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chlorobenzoic acid

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH)

-

Copper(I) bromide (CuBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,2,2-trifluoroethanol in anhydrous DMF, slowly add sodium hydride at 0 °C. The evolution of hydrogen gas will be observed. This step generates the sodium trifluoroethoxide nucleophile in situ.

-

Add 2-chlorobenzoic acid and a catalytic amount of copper(I) bromide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. Its primary utility lies in its ability to introduce the trifluoroethoxy moiety, which can significantly improve the pharmacological properties of a drug candidate.

Precursor to Antiarrhythmic Agents

The most well-documented application of this compound is in the synthesis of N-(piperidylalkyl)trifluoroethoxybenzamides, a class of compounds investigated for their potent antiarrhythmic activity. The seminal work by Banitt et al. demonstrated that derivatives of this benzoic acid, such as Flecainide, exhibit significant efficacy as cardiac sodium channel blockers.[4][5]

The synthesis of these benzamides typically involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by coupling with the desired amine.

Experimental Protocol: Synthesis of a Model N-substituted Benzamide

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

An appropriate amine (e.g., 2-(aminomethyl)piperidine)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of this compound in dry DCM, add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in fresh dry DCM and cool to 0 °C.

-

Slowly add a solution of the amine and triethylamine in DCM.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Building Block for Novel Bioactive Molecules

Beyond antiarrhythmics, the trifluoroethoxybenzoic acid scaffold is a valuable starting material for the synthesis of other novel compounds with potential therapeutic applications. The carboxylic acid functionality allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.

Spectroscopic Data

A comprehensive understanding of the spectroscopic data for this compound is crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methylene protons of the ethoxy group, and the acidic proton of the carboxylic acid. The methylene protons will appear as a quartet due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the aromatic carbons, the carbonyl carbon, and the carbons of the trifluoroethoxy group. The carbon attached to the fluorine atoms will show a characteristic quartet.

-

IR Spectroscopy: The infrared spectrum is dominated by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, and strong C-F stretching bands.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its utility is primarily driven by the beneficial properties imparted by the trifluoroethoxy group, which can enhance the drug-like characteristics of a molecule. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working to develop the next generation of therapeutics. The foundational work on its application in antiarrhythmic agents continues to inspire the exploration of this and related fluorinated scaffolds in the pursuit of novel and effective drugs.

References

- Banitt, E. H., Coyne, W. E., Schmid, J. R., & Mendel, A. (1977). Antiarrhythmics. 2. Synthesis and Antiarrhythmic Activity of N-(Piperidylalkyl)trifluoroethoxybenzamides. Journal of Medicinal Chemistry, 20(6), 821–826.

- Gaidarzhy, I. I., Motnyak, L. A., & Kunshenko, B. V. (2020). Synthesis of procaine analogues containing pentafluoroethoxy groups in the aromatic nucleus. Odesa National University Herald: Chemistry, 25(2), 53-60.

-

Pharmaffiliates. This compound Product Page. [Link]

- Banitt, E. H., Coyne, W. E., Schmid, J. R., & Mendel, A. (1975). Antiarrhythmics. N-(Aminoalkylene)trifluoroethoxybenzamides and N-(aminoalkylene)trifluoroethoxynaphthamides. Journal of Medicinal Chemistry, 18(11), 1130–1134.

-

PubChem. This compound Compound Summary. [Link]

-

Reagentia. This compound Product Page. [Link]

Sources

spectroscopic data for 2-(2,2,2-Trifluoroethoxy)benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,2,2-Trifluoroethoxy)benzoic Acid

Introduction

This compound is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The incorporation of the trifluoroethoxy group can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and acidity, making it an interesting building block for drug discovery and development.[1] A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and structural features. This guide provides a detailed analysis of the expected and reported , offering insights from the perspective of a Senior Application Scientist.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name this compound and CAS number 35480-46-7, presents several key features that are amenable to spectroscopic analysis.[2] These include the carboxylic acid group, the aromatic ring with its substitution pattern, the ether linkage, and the trifluoromethyl group. Each of these functional groups will give rise to characteristic signals in various spectroscopic techniques.

Molecular Formula: C9H7F3O3[2] Molecular Weight: 220.14 g/mol [2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be complex, with characteristic absorptions for the carboxylic acid, the aromatic ring, the ether linkage, and the C-F bonds. While a publicly available experimental spectrum is noted in the SpectraBase database, we can predict the key vibrational modes based on established principles.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample is as follows:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument software will automatically subtract the background to generate the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid dimer |

| ~1710-1680 | Strong, Sharp | C=O stretch of the carboxylic acid |

| ~1600, 1480 | Medium | C=C stretches of the aromatic ring |

| ~1300-1200 | Strong | C-O stretch of the ether and carboxylic acid |

| ~1200-1000 | Strong | C-F stretches of the trifluoromethyl group |

| ~950 | Broad, Medium | O-H out-of-plane bend of the carboxylic acid dimer |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted ring) |

Causality Behind Expected Peaks: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state. The strong C=O stretch is a definitive feature of the carbonyl group. The trifluoromethyl group typically exhibits strong C-F stretching absorptions in the 1200-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the aromatic protons, the methylene protons of the ethoxy group, and the carboxylic acid proton.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet, Broad | 1H | -COOH |

| ~7.9-8.1 | Doublet of Doublets | 1H | Ar-H (position 6) |

| ~7.5-7.7 | Doublet of Triplets | 1H | Ar-H (position 4) |

| ~7.1-7.3 | Triplet | 1H | Ar-H (position 5) |

| ~7.0-7.2 | Doublet | 1H | Ar-H (position 3) |

| ~4.5 | Quartet | 2H | -OCH₂CF₃ |

Expertise & Experience: The exact chemical shifts of the aromatic protons can be influenced by the solvent and concentration. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, which can affect its appearance. The quartet for the -OCH₂- group arises from coupling to the three fluorine atoms of the CF₃ group (³JHF).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. A ¹³C NMR spectrum is available in the SpectraBase database.[2]

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | C=O (Carboxylic Acid) |

| ~157 | C-O (Aromatic) |

| ~134 | Ar-CH |

| ~132 | Ar-CH |

| ~123 (quartet, JCF ≈ 277 Hz) | -CF₃ |

| ~122 | Ar-CH |

| ~115 | Ar-CH |

| ~115 | C-COOH (Aromatic) |

| ~67 (quartet, JCF ≈ 35 Hz) | -OCH₂- |

Trustworthiness: The large one-bond carbon-fluorine coupling constant (¹JCF) for the -CF₃ carbon and the two-bond coupling (²JCF) for the -OCH₂- carbon are highly characteristic and serve as self-validating features in the spectrum. The chemical shift of the trifluoromethyl carbon is a distinctive feature of fluorinated compounds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a sensitive technique for observing fluorine atoms.

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -74 | Triplet | -CF₃ |

Authoritative Grounding: The chemical shift is referenced relative to CFCl₃.[5] The triplet multiplicity is due to coupling with the adjacent two methylene protons (³JHF). The observed chemical shift is consistent with that reported for the ethyl ester precursor (-74.0 ppm).[4]

NMR Data Visualization

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectral Data

-

Molecular Ion (M): The nominal mass is 220. The exact mass is 220.0347.[2]

-

Negative Ion Mode ([M-H]⁻): A prominent peak is expected at m/z 219, corresponding to the deprotonated carboxylate anion.

-

Positive Ion Mode ([M+H]⁺): A peak may be observed at m/z 221.

-

Key Fragmentation:

-

Loss of CO₂ (44 Da) from the carboxylate anion to give a fragment at m/z 175.

-

Loss of the trifluoroethoxy group.

-

Cleavage of the ether bond.

-

Mass Spectrometry Fragmentation Workflow

Caption: Predicted fragmentation pathway in negative ion ESI-MS.

Conclusion

The spectroscopic characterization of this compound relies on a combination of IR, NMR, and MS techniques. Each method provides unique and complementary information that, when taken together, allows for an unambiguous confirmation of the molecule's structure and purity. The presence of the trifluoromethyl group provides a distinctive handle, particularly in ¹⁹F and ¹³C NMR, that greatly aids in the structural elucidation. This guide serves as a comprehensive resource for researchers working with this compound, providing both the expected spectroscopic data and the underlying scientific principles for their interpretation.

References

Introduction: The Analytical Imperative for Fluorinated Pharmaceuticals

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2,2,2-Trifluoroethoxy)benzoic Acid

In modern drug development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for enhancing metabolic stability, membrane permeability, and binding affinity.[1] The trifluoroethoxy group (-OCH₂CF₃), in particular, offers a unique combination of lipophilicity and strong electronic influence, making it a valuable substituent in medicinal chemistry. This compound serves as a key intermediate and a representative example of this molecular class.[2][3]

Accurate structural elucidation is non-negotiable for regulatory approval and ensuring compound integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. However, the presence of the highly sensitive, 100% abundant ¹⁹F nucleus (spin I = ½) introduces complexities and opportunities beyond standard proton and carbon NMR.[4][5] The large and long-range spin-spin couplings between fluorine and both proton (¹H) and carbon (¹³C) nuclei provide a wealth of structural information but require a nuanced interpretation.[6][7]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven logical framework for interpreting the spectra of complex fluorinated compounds.

¹H NMR Spectral Analysis: Decoding Proton Environments and H-F Couplings

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key to accurate interpretation lies in understanding how the electronegative trifluoroethoxy and carboxyl groups influence the chemical shifts of the aromatic protons and, critically, in resolving the characteristic splitting patterns caused by through-bond coupling to the fluorine nuclei.[8]

Predicted Resonances and Multiplicities:

-

Carboxylic Acid Proton (-COOH): A single, broad proton signal is expected at a very downfield chemical shift, typically δ 11.0-13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange. This signal will readily exchange with deuterium upon addition of D₂O.

-

Aromatic Protons (C₆H₄): Four distinct signals are anticipated in the aromatic region (δ 7.0-8.2 ppm ). The ortho-disubstituted pattern will lead to complex splitting.

-

H-6: Being ortho to the electron-withdrawing carboxyl group, this proton is expected to be the most deshielded of the aromatic protons. It should appear as a doublet of doublets, coupled to H-5 (³JHH, ortho coupling, ~7-8 Hz) and H-4 (⁴JHH, meta coupling, ~1-2 Hz).

-

H-4: This proton will likely appear as a doublet of triplets or a complex multiplet, with ortho coupling to H-3 and H-5 and meta coupling to H-6.

-

H-3 & H-5: These protons are in different environments and will also display complex splitting patterns based on their respective ortho and meta couplings.

-

-

Methylene Protons (-OCH₂CF₃): The two protons of the methylene group are diastereotopic and are adjacent to both an oxygen atom and the highly electronegative CF₃ group. This environment results in a significant downfield shift. Crucially, these protons will be split by the three equivalent fluorine atoms into a quartet due to ³JHF coupling.[6] The typical magnitude for this three-bond H-F coupling is around 8-10 Hz . The signal is expected in the range of δ 4.5-4.8 ppm .

¹³C NMR Spectral Analysis: Leveraging C-F Couplings for Unambiguous Assignment

The proton-decoupled ¹³C NMR spectrum is exceptionally informative for fluorinated compounds due to the presence of carbon-fluorine couplings, which can be observed over one or multiple bonds (ⁿJCF).[7][9] These couplings split the carbon signals into predictable multiplets, providing definitive confirmation of proximity to the fluorinated group.

Predicted Resonances and Multiplicities:

-

Carboxyl Carbon (-COOH): This quaternary carbon will appear as a singlet at a characteristic downfield shift of approximately δ 168-172 ppm .[10]

-

Trifluoromethyl Carbon (-CF₃): This carbon is directly bonded to three fluorine atoms. It will resonate as a sharp quartet due to the very large one-bond C-F coupling constant (¹JCF). This coupling is typically in the range of 270-280 Hz .[11] The chemical shift is expected around δ 123-125 ppm .

-

Methylene Carbon (-OCH₂CF₃): This carbon is two bonds away from the fluorine atoms and will also appear as a quartet due to ²JCF coupling. This two-bond coupling is significantly smaller than the one-bond coupling, typically around 35-40 Hz .[6][7] The signal is expected at approximately δ 65-68 ppm .

-

Aromatic Carbons (C₆H₄): Six distinct signals are expected.

-

C-2 (ipso-carbon, attached to -OCH₂CF₃): This quaternary carbon will be deshielded and is expected around δ 155-158 ppm . It may show a small triplet or multiplet structure due to three-bond C-F coupling (³JCF).

-

C-1 (ipso-carbon, attached to -COOH): This quaternary carbon is expected around δ 120-122 ppm .

-

C-6, C-4, C-5, C-3: These four methine carbons will appear in the typical aromatic region of δ 115-135 ppm . Their precise shifts are dictated by the combined electronic effects of the substituents. Longer-range C-F couplings (⁴JCF, ⁵JCF) may lead to slight broadening or small multiplet structures on these signals, further aiding in their assignment.

-

Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound.

| Assignment | ¹H NMR | ¹³C NMR |

| δ (ppm) | Multiplicity (J, Hz) | |

| -COOH | 11.0 - 13.0 | br s |

| Aromatic-H | 7.0 - 8.2 | m |

| -OCH₂CF₃ | 4.5 - 4.8 | q (³JHF ≈ 8-10) |

| -CF₃ | - | - |

| Aromatic C-1 | - | - |

| Aromatic C-2 | - | - |

| Aromatic C-3 to C-6 | - | - |

Visualizing Key NMR Correlations

The following diagram illustrates the molecular structure and highlights the most significant through-bond couplings that define the NMR spectra of this molecule.

Caption: Molecular structure and key J-couplings in this compound.

Experimental Protocol: A Self-Validating Approach

To ensure the acquisition of high-fidelity, reproducible NMR data, the following protocol is recommended. This methodology is designed to be a self-validating system, minimizing artifacts and maximizing spectral information.

1. Sample Preparation:

-

Analyte: Weigh approximately 10-15 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

- Causality: CDCl₃ is a standard choice for many organic molecules. However, DMSO-d₆ is superior for ensuring the observation of the acidic -COOH proton, which can sometimes undergo rapid exchange and become unobservable in other solvents. The choice should be documented as it can slightly influence chemical shifts.[10]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Solubilization: Gently vortex the sample until the solid is completely dissolved. A clear, homogenous solution is required to prevent signal broadening.

2. NMR Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse (zg30).

- Number of Scans (NS): 16. This provides an excellent signal-to-noise ratio for the concentrated sample.

- Relaxation Delay (D1): 2 seconds. A sufficient delay to allow for nearly complete T1 relaxation of all protons, ensuring quantitative integrity.

- Acquisition Time (AQ): ~4 seconds.

- Spectral Width (SW): 20 ppm. This range comfortably covers all expected signals from TMS to the carboxylic acid proton.

-

¹³C{¹H} NMR Acquisition (Proton Decoupled):

- Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).

- Number of Scans (NS): 1024. More scans are required for the lower natural abundance and sensitivity of the ¹³C nucleus.

- Relaxation Delay (D1): 2 seconds.

- Acquisition Time (AQ): ~1 second.

- Spectral Width (SW): 250 ppm. A wide spectral window is necessary to capture all carbon signals from TMS to the carboxyl carbon.

- Trustworthiness: Performing a proton-undecoupled ¹³C experiment can also be valuable. While more complex, it would reveal C-H coupling constants, providing an additional layer of validation for the assignments of protonated carbons.[9]

3. Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.

Conclusion

The NMR spectral analysis of this compound is a prime example of how the interplay between molecular structure and spectroscopic principles can be leveraged for definitive characterization. The key diagnostic features are the quartet multiplicities observed for the -OCH₂- protons in the ¹H spectrum and the -OCH₂- and -CF₃ carbons in the ¹³C spectrum. These patterns, arising from H-F and C-F spin-spin coupling, serve as unmistakable signatures of the trifluoroethoxy group. By understanding the magnitudes of these coupling constants and the electronic effects of the substituents, researchers can confidently assign every signal and validate the structure of this important chemical entity.

References

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Available at: [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Google Books.

-

Moser, A. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Available at: [Link]

-

Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (PMC). Available at: [Link]

-

Reddit. (2020). Multiplicity of Fluorine on Proton NMR. r/OrganicChemistry. Available at: [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. Available at: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2020). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. Available at: [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

Sources

- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. reddit.com [reddit.com]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. reddit.com [reddit.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(2,2,2-Trifluoroethoxy)benzoic Acid

Introduction

2-(2,2,2-Trifluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of increasing interest in pharmaceutical and materials science research. Its unique electronic and lipophilic properties, conferred by the trifluoroethoxy group, necessitate robust and sensitive analytical methodologies for its characterization and quantification. Mass spectrometry (MS), coupled with appropriate separation techniques, stands as the premier analytical tool for this purpose. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C9H7F3O3 | [1] |

| Molecular Weight | 220.14 g/mol | [1] |

| Exact Mass | 220.03472857 Da | [1] |

Strategic Approach to Mass Spectrometric Analysis

The analytical strategy for this compound will be dictated by the sample matrix, the required sensitivity, and the desired level of structural information. Two primary workflows are considered: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(2,2,2-Trifluoroethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of active pharmaceutical ingredients and advanced intermediates. This guide provides a comprehensive analysis of the infrared spectrum of 2-(2,2,2-Trifluoroethoxy)benzoic acid, a compound of interest in medicinal chemistry. We will deconstruct the molecule's key functional groups, predict their characteristic vibrational frequencies, and provide a detailed protocol for spectral acquisition using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. The core of this document is a systematic interpretation of the compound's spectral features, explaining the causality behind the position, intensity, and shape of its principal absorption bands. This guide is designed to serve as a practical reference for scientists engaged in the characterization of complex organic molecules.

Introduction: The Molecule and the Method

This compound is a substituted aromatic carboxylic acid. Its structure combines several key functional groups that collectively define its chemical reactivity and potential biological activity. Accurate and unambiguous structural confirmation is a critical step in the drug development pipeline.

Infrared spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of a molecule's covalent bonds.[1] When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. An IR spectrum, which plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, serves as a direct reflection of the molecule's functional group composition.[2] For a molecule like this compound, IR spectroscopy is exceptionally powerful for confirming the presence of the carboxylic acid, the aromatic ether linkage, and the trifluoroethoxy moiety.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes that will give rise to distinct absorption bands.

Figure 1: Chemical structure of this compound.

Based on this structure, we can anticipate the key vibrational modes and their approximate locations in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Characteristics & References |

| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Strong | Extremely broad due to hydrogen bonding dimerization.[1][3] |

| C=O stretch | 1710 - 1680 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency.[4] | |

| C-O stretch | 1320 - 1210 | Strong | Often coupled with O-H in-plane bending. | |

| O-H bend (out-of-plane) | 950 - 910 | Medium, Broad | ||

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak | Appears just above the aliphatic C-H stretch region.[5] |

| C=C stretch (in-ring) | 1600 - 1450 | Medium to Weak | Typically appears as a pair or series of sharp bands.[5] | |

| C-H bend (out-of-plane) | 770 - 735 | Strong | Position is indicative of the ortho-substitution pattern.[6][7][8] | |

| Aryl Ether (Ar-O-CH₂) | C-O-C asymmetric stretch | 1300 - 1200 | Strong | Characteristic of aryl alkyl ethers. |

| C-O-C symmetric stretch | 1075 - 1020 | Medium | ||

| Trifluoroethoxy (-OCH₂CF₃) | C-H stretch (aliphatic) | 3000 - 2850 | Medium | From the methylene (-CH₂) group.[1] |

| C-F stretches | 1350 - 1100 | Very Strong | The C-F bonds produce intense absorptions.[9][10][11] | |

| CF₃ deformation | ~750 | Medium | May overlap with aromatic C-H bending.[9] |

Table 1: Predicted Infrared Absorption Bands for this compound.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid powder due to its simplicity and speed, requiring minimal to no sample preparation.[12][13]

Principle of ATR

The technique involves pressing the sample against a high-refractive-index crystal (commonly diamond or zinc selenide). An IR beam is passed through the crystal in such a way that it reflects internally. At each reflection point, an evanescent wave penetrates a short distance into the sample. If the sample's vibrational modes match the frequency of the evanescent wave, the energy is absorbed. This attenuation of the reflected beam is measured and converted into an absorption spectrum.[12]

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., spectroscopic grade isopropanol) using a soft, lint-free wipe. This step is critical to remove any residues from previous measurements.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This scan captures the spectrum of the ambient environment (e.g., water vapor, CO₂) and the instrument itself, which will be automatically subtracted from the sample spectrum.[14]

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only an amount sufficient to cover the crystal surface is needed.[12]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for a high-quality spectrum.[15]

-

Spectral Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should undergo an ATR correction, a mathematical function that accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum. A baseline correction may also be applied to level the spectrum.

-

Post-Measurement Cleaning: Remove the sample powder and clean the ATR crystal as described in step 2.

Spectral Interpretation: Decoding the Fingerprint

The following is a detailed analysis of the expected features in the IR spectrum of this compound, based on the principles outlined in Table 1.

Figure 3: Logical workflow for the interpretation of the IR spectrum of this compound.

-

4000-2500 cm⁻¹ (O-H and C-H Stretching Region):

-

The most dominant feature in this region will be an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This is the hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][3] The breadth of the peak is a direct consequence of the strong intermolecular hydrogen bonds.

-

Superimposed on this broad O-H band, one would expect to see sharper, medium-intensity peaks. Those appearing just above 3000 cm⁻¹ (e.g., ~3050-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the aromatic ring.[5]

-

Slightly below 3000 cm⁻¹ (e.g., ~2960-2850 cm⁻¹), peaks corresponding to the asymmetric and symmetric C-H stretching of the methylene (-CH₂) group in the ethoxy chain will be observed.[1]

-

-

1800-1600 cm⁻¹ (Carbonyl and C=C Stretching Region):

-

A very strong and sharp absorption band is expected between 1710 cm⁻¹ and 1680 cm⁻¹. This is the C=O (carbonyl) stretching vibration of the carboxylic acid. Its frequency is lower than that of a simple saturated carboxylic acid (~1725 cm⁻¹) due to the electronic conjugation with the adjacent benzene ring, which slightly weakens the C=O double bond character.[4]

-

Between 1600 cm⁻¹ and 1450 cm⁻¹, a series of medium-to-weak, sharp bands will appear. These are due to the C=C in-plane stretching vibrations within the aromatic ring.[5]

-

-

Below 1500 cm⁻¹ (The Fingerprint Region): This region contains a wealth of structural information from complex bending and stretching vibrations.

-

C-F Stretches: The most intense absorptions in the fingerprint region will be due to the C-F stretching vibrations of the trifluoromethyl (-CF₃) group. These typically manifest as multiple, very strong, and broad bands in the 1350-1100 cm⁻¹ range.[9][10][11] The sheer intensity of these bands is highly diagnostic for the presence of a fluorinated group.

-

C-O Stretches: Two strong C-O stretching bands will be present and likely overlap. The C-O stretch of the aryl ether linkage (Ar-O) is expected as a strong band around 1250 cm⁻¹.[5] The C-O stretch of the carboxylic acid group will also appear in this vicinity (~1320-1210 cm⁻¹).[3] The combination of these will result in a strong, complex absorption pattern in this area.

-

C-H Bending: A strong peak between 770-735 cm⁻¹ is anticipated. This absorption arises from the out-of-plane C-H bending (wagging) of the four adjacent hydrogen atoms on the ortho-disubstituted benzene ring.[6][8] The position of this band is a reliable indicator of this specific substitution pattern.

-

Conclusion

The infrared spectrum of this compound is rich with characteristically distinct absorption bands that allow for its unambiguous identification. The key diagnostic features are the extremely broad O-H stretch of the carboxylic acid dimer, the strong, conjugated C=O stretch, the intense and complex C-F stretching bands of the trifluoromethyl group, and the C-H out-of-plane bending band confirming the ortho-substitution pattern on the aromatic ring. By applying the systematic approach of functional group analysis and spectral interpretation outlined in this guide, researchers can confidently use FTIR spectroscopy as a rapid and reliable tool for the structural verification of this and related molecules in a drug discovery and development setting.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Emeléus, H. J., Haszeldine, R. N., & Paul, R. C. (1954). Chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3. Canadian Journal of Chemistry, 32(11), 1064-1071. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. Retrieved from [Link]

-

LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Specac. (2014). Measurement of ATR Spectra of Hard and Irregular Shaped Solid Samples. Retrieved from [Link]

-

Beg, M. A. A., & Siddiqui, S. (2015). Chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3. ResearchGate. Retrieved from [Link]

-

Cyran, J. D., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 144(4), 1625-1634. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Schnöckel, H., & Willner, H. (2000). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Al-Saidi, W. A., & Johnson, J. K. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). Defense Technical Information Center. Retrieved from [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Spectrum: Aromatics [quimicaorganica.org]

- 7. spectra-analysis.com [spectra-analysis.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 13. jascoinc.com [jascoinc.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. The Analytical Scientist | Measurement of ATR Spectra of Hard and Irregular Shaped Solid Samples [theanalyticalscientist.com]

solubility of 2-(2,2,2-Trifluoroethoxy)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(2,2,2-Trifluoroethoxy)benzoic acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Publication Date: January 5, 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs process development, formulation, and bioavailability.[1] This guide provides a comprehensive technical overview of the solubility characteristics of this compound (TFBA), a fluorinated benzoic acid derivative of interest in synthetic and medicinal chemistry. We will explore the theoretical principles governing its solubility, present a validated experimental protocol for its determination, and discuss its expected solubility profile across a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this compound.

Introduction to this compound (TFBA)

This compound is an organic compound featuring a benzoic acid core substituted with a trifluoroethoxy group at the ortho-position. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₃ | PubChem[2] |

| Molecular Weight | 220.14 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 35480-46-7 | PubChem[2] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)OCC(F)(F)F | PubChem[2] |

| Structure |  | PubChem |

The unique combination of a polar, protic carboxylic acid group and a polar, yet poorly hydrogen-bonding, trifluoroethoxy group imparts a distinct solubility profile to the molecule. Understanding this profile is essential for its use in synthetic reactions, such as those involving its conversion to an acyl chloride or its use in esterification, where solvent choice is paramount.[3]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides the foundational basis for understanding solubility. The dissolution process is a thermodynamic equilibrium between the solid state (solute-solute interactions) and the solvated state (solute-solvent interactions). For dissolution to occur, the energy gained from solute-solvent interactions must overcome the lattice energy of the solid solute and the cohesive energy of the solvent (solvent-solvent interactions).

For TFBA, the key functional groups dictating its interactions are:

-

Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). This functionality strongly favors interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Trifluoroethoxy (-OCH₂CF₃): The ether linkage provides a polar, hydrogen bond accepting site. The terminal trifluoromethyl group is highly electron-withdrawing and contributes to the molecule's overall polarity but is a very weak hydrogen bond acceptor. This fluorinated moiety can enhance solubility in specific organic solvents.[4][5]

The interplay of these forces determines the extent of solubility in a given solvent.

Caption: Energy balance in the dissolution process.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the shake-flask method .[6] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. It is a foundational technique in pharmaceutical research and is recognized by regulatory bodies like the OECD.[7][8]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol provides a self-validating system for obtaining accurate and reproducible solubility data.

1. Preparation of Solutions:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial.

-

Causality: Using an excess of solid material is crucial to ensure that the resulting solution is truly saturated and that equilibrium can be established between the dissolved and undissolved states.[1][6]

2. Equilibration:

-

Place the sealed vials in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration, typically 24 to 72 hours, to ensure equilibrium is reached.[6]

-

Causality: A prolonged equilibration time is necessary because the dissolution rate can be slow. Without reaching true equilibrium, the measured concentration would reflect a kinetic solubility, not the thermodynamic solubility, leading to inaccurate and overestimated results.[1][9]

3. Phase Separation:

-

Once equilibration is complete, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at a high speed.[7][10]

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Causality: Filtration is a critical step. Failure to remove all undissolved microparticles will lead to artificially high concentration measurements and, therefore, an incorrect solubility value. The filter material must be validated to ensure it does not adsorb the solute.

4. Quantification:

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of TFBA in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6]

-

Trustworthiness: Quantification must be performed against a calibration curve generated from standard solutions of TFBA of known concentrations. This ensures the accuracy and traceability of the final measurement.

5. Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the solvent and the precise temperature at which the measurement was conducted.

Caption: Experimental workflow for the Shake-Flask solubility method.

Expected Solubility Profile of TFBA

While extensive experimental data for TFBA is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on its structure and the properties of common organic solvents. The following table summarizes these expectations.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High (> 50 mg/mL) | Strong hydrogen bonding interactions with the carboxylic acid group. Similar to benzoic acid itself.[11] |

| Polar Aprotic | DMSO, DMF | Very High (> 100 mg/mL) | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. DMSO is an excellent solvent for many drug-like molecules.[5][9] |

| Polar Aprotic | Acetonitrile | Moderate (10-50 mg/mL) | Good dipole-dipole interactions, but less effective at solvating the carboxylic acid compared to DMSO or alcohols. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High (20-100 mg/mL) | Ethers are effective hydrogen bond acceptors. Dioxane is used as a solvent in the synthesis of related compounds.[3] |

| Esters | Ethyl Acetate | Moderate (10-50 mg/mL) | Intermediate polarity with hydrogen bond accepting capability. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate (5-20 mg/mL) | Can engage in dipole-dipole interactions but lacks hydrogen bonding capability, limiting its ability to solvate the -COOH group effectively. |

| Aromatic | Toluene | Low (< 5 mg/mL) | Primarily nonpolar; unable to effectively solvate the highly polar carboxylic acid group. |

| Nonpolar Alkanes | n-Hexane | Very Low / Insoluble (< 1 mg/mL) | Van der Waals forces are insufficient to overcome the strong solute-solute interactions of the polar TFBA. |

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific hazard data for this exact compound is limited, data for the closely related structural analog, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[12]

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Always consult the material safety data sheet (MSDS) provided by the supplier before handling this compound.

References

- 1. scielo.br [scielo.br]

- 2. This compound | C9H7F3O3 | CID 11528644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. enfo.hu [enfo.hu]

- 8. api.kreatis.eu [api.kreatis.eu]

- 9. pharmatutor.org [pharmatutor.org]

- 10. govinfo.gov [govinfo.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 2-(2,2,2-Trifluoroethoxy)benzoic Acid: A Case Study in Pharmaceutical Development

Abstract

For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a cornerstone of rational drug design. The crystal structure of a molecule dictates many of its critical physicochemical properties, including solubility, stability, and bioavailability. This guide focuses on 2-(2,2,2-Trifluoroethoxy)benzoic acid, a fluorinated benzoic acid derivative of interest in medicinal chemistry. While a definitive, publicly available crystal structure for this specific compound remains to be elucidated, this document serves as a comprehensive technical guide to its synthesis and a detailed roadmap for its structural determination and analysis. By using this molecule as a case study, we will explore the causality behind experimental choices in synthesis and crystallography, providing field-proven insights into obtaining and interpreting high-quality structural data, a critical step in the drug development pipeline.

Introduction: The Imperative of Structural Knowledge in Drug Design

The precise three-dimensional structure of a small molecule is fundamental to its biological activity and pharmaceutical performance.[1][2] The arrangement of atoms in a crystal lattice, along with the intermolecular interactions that govern the crystal packing, can significantly influence a drug candidate's properties. Different crystalline forms of the same compound, known as polymorphs, can exhibit varied melting points, dissolution rates, and stability, all of which are critical parameters in formulation and manufacturing.[2] Therefore, the elucidation of a compound's crystal structure is not merely an academic exercise but a crucial step in de-risking a development candidate and ensuring its safety and efficacy.

This compound presents an interesting case. The introduction of the trifluoroethoxy group can modulate the lipophilicity and electronic properties of the benzoic acid scaffold, potentially influencing its interaction with biological targets. However, a comprehensive understanding of its solid-state properties is currently hindered by the lack of a published crystal structure. This guide outlines the necessary steps to bridge this knowledge gap.

Synthesis of this compound

A reliable synthetic route is the prerequisite for obtaining high-quality single crystals. The following protocol is adapted from established literature procedures for the synthesis of this compound.[3]

Synthetic Pathway

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)benzoate [3]

-

To a stirred solution of 2,2,2-trifluoroethanol (6.02 g, 60.2 mmol) in dry tetrahydrofuran (THF, 150 mL) at 0 °C, add potassium tert-butoxide (6.77 g, 60.3 mmol) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of ethyl 2-fluorobenzoate (5.05 g, 30.0 mmol) in dry THF (20 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

To drive the reaction to completion, add further 2,2,2-trifluoroethanol (3.02 g, 30.2 mmol) and potassium tert-butoxide (3.44 g, 30.7 mmol).

-

Stir at room temperature for an additional 16 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water (100 mL) and diethyl ether (100 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound [3]

-

To a stirred solution of the crude ethyl 2-(2,2,2-trifluoroethoxy)benzoate (9.21 g, 37.1 mmol) in 1,4-dioxane (90 mL), add a solution of sodium hydroxide (2.23 g, 55.8 mmol) in water (40 mL).

-

Heat the reaction mixture under reflux for 2 hours.

-

After cooling to room temperature, concentrate the mixture in vacuo.

-

Dissolve the residue in water (150 mL) and wash with diethyl ether (50 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1 by the addition of 2 M HCl.

-

Extract the acidified aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain colorless crystals of this compound.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| Appearance | Colorless crystals[3] |

| Melting Point | 83–85 °C[3] |